molecular formula C10H11ClO2 B7903047 4-Ethoxy-2-methylbenzoyl chloride

4-Ethoxy-2-methylbenzoyl chloride

Cat. No.: B7903047
M. Wt: 198.64 g/mol
InChI Key: HQQUXKQQLGENHI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzoyl chloride is an acyl chloride derivative characterized by a benzoyl backbone substituted with an ethoxy group (-OCH₂CH₃) at the para position and a methyl group (-CH₃) at the ortho position. This compound is primarily utilized in organic synthesis, particularly in the preparation of esters, amides, or other derivatives via nucleophilic acyl substitution. Its reactivity is driven by the electrophilic carbonyl carbon and the electron-withdrawing effects of the chloride leaving group.

Properties

IUPAC Name

4-ethoxy-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUXKQQLGENHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-methylbenzoyl chloride can be synthesized through the acylation of 4-ethoxy-2-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acylation reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylbenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethoxy-2-methylbenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are used under anhydrous conditions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    4-Ethoxy-2-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

4-Ethoxy-2-methylbenzoyl chloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of amides, esters, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, through acylation reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific acyl groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-ethoxy-2-methylbenzoyl chloride with three related acyl chlorides, emphasizing molecular structure, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Acyl Chlorides

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Physical/Chemical Properties
This compound C₁₀H₁₁ClO₂ 198.64* Ethoxy (4), Methyl (2) High reactivity due to electron-withdrawing ethoxy group; likely liquid at room temperature (inferred)
2-Methylbenzoyl chloride C₈H₇ClO 154.59 Methyl (2) Boiling point: 213°C; corrosive, reacts vigorously with nucleophiles
4-Methoxyphenacyl chloride C₉H₉ClO₂ 184.61 Methoxy (4), Acetyl chloride Melting point: 98–100°C; used in photolabile protecting groups
5-Ethoxy-3-ethyl-2-methoxybenzoyl chloride C₁₂H₁₅ClO₃ 242.7 Ethoxy (5), Ethyl (3), Methoxy (2) Higher steric hindrance; likely reduced solubility in water

*Calculated based on molecular formula.

Key Observations:

Steric hindrance: The additional ethyl group in 5-ethoxy-3-ethyl-2-methoxybenzoyl chloride reduces accessibility to the carbonyl carbon, slowing reaction kinetics relative to less-substituted analogs .

Physical Properties :

  • Boiling points : 2-Methylbenzoyl chloride (213°C) has a lower boiling point than bulkier derivatives, likely due to weaker intermolecular forces.
  • Melting points : Crystalline derivatives like 4-methoxyphenacyl chloride (98–100°C) exhibit higher melting points than liquid-phase analogs, influenced by molecular symmetry and packing .

Applications :

  • 2-Methylbenzoyl chloride is commonly used in agrochemical synthesis, whereas 4-methoxyphenacyl chloride finds niche use in photochemistry .
  • The ethoxy group in this compound may enhance stability in protic environments, making it suitable for pharmaceutical intermediates.

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